molecular formula C10H6BrNO B582040 3-Bromoquinoline-2-carbaldehyde CAS No. 898559-24-5

3-Bromoquinoline-2-carbaldehyde

Cat. No. B582040
Key on ui cas rn: 898559-24-5
M. Wt: 236.068
InChI Key: PJFNHALOBWCFMD-UHFFFAOYSA-N
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Patent
US08378107B2

Procedure details

To isopropylmagnesium chloride lithium chloride complex solution (1.3M in THF; 50 mL, 65 mmol) was added 2,2,6,6-tetramethylpiperidine (11.5 mL, 68.3 mmol) dropwise, and the mixture was stirred overnight at room temperature. To 55 mL of the resulting solution at −25° C. under N2 was added 3-bromoquinoline (6.52 mL, 48 mmol) dropwise, and the reaction was stirred for 1 hour. DMF (3 mL) was added, and the reaction was slowly warmed to room temperature and monitored by analytical LCMS. The mixture was quenched with saturated aqueous NH4Cl and worked-up. The residue was purified by silica gel chromatography to give the title compound.
[Compound]
Name
resulting solution
Quantity
55 mL
Type
reactant
Reaction Step One
Quantity
6.52 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
11.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC1(C)CCCC(C)(C)N1.[Br:11][C:12]1[CH:13]=[N:14][C:15]2[C:20]([CH:21]=1)=[CH:19][CH:18]=[CH:17][CH:16]=2.CN([CH:25]=[O:26])C>C1COCC1>[Br:11][C:12]1[C:13]([CH:25]=[O:26])=[N:14][C:15]2[C:20]([CH:21]=1)=[CH:19][CH:18]=[CH:17][CH:16]=2

Inputs

Step One
Name
resulting solution
Quantity
55 mL
Type
reactant
Smiles
Name
Quantity
6.52 mL
Type
reactant
Smiles
BrC=1C=NC2=CC=CC=C2C1
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
Quantity
11.5 mL
Type
reactant
Smiles
CC1(NC(CCC1)(C)C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction was stirred for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was slowly warmed to room temperature
CUSTOM
Type
CUSTOM
Details
The mixture was quenched with saturated aqueous NH4Cl
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1C(=NC2=CC=CC=C2C1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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